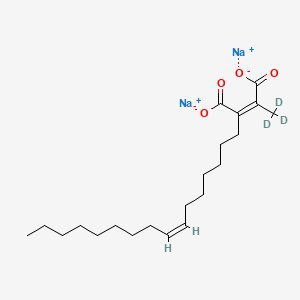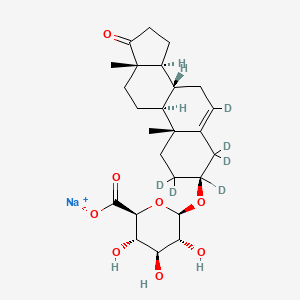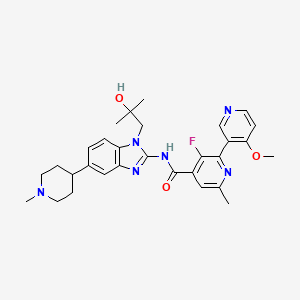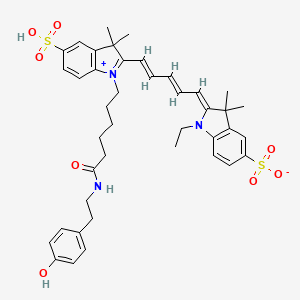
Cyanine 5 Tyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanine 5 Tyramide is a red fluorescent dye widely used in scientific research for signal amplification in various assays. It is particularly known for its application in immunohistochemistry (IHC), immunocytochemistry (ICC), fluorescence in situ hybridization (FISH), and multicolor FISH. The compound is utilized as a reporter fluorescent substrate for horseradish peroxidase (HRP)-catalyzed deposition, enhancing the sensitivity and specificity of detection methods .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine 5 Tyramide involves the conjugation of a cyanine dye with a tyramide molecule. The process typically includes the following steps:
Synthesis of Cyanine Dye: The cyanine dye is synthesized through a series of reactions involving the condensation of indole derivatives with aldehydes or ketones.
Conjugation with Tyramide: The cyanine dye is then conjugated with tyramide under specific reaction conditions, often involving the use of coupling agents and solvents like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Cyanine 5 Tyramide primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized in the presence of HRP, leading to the formation of reactive intermediates that bind to nearby molecules.
Substitution: The tyramide moiety can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: HRP and hydrogen peroxide are commonly used reagents for oxidation reactions involving this compound.
Substitution: Various nucleophiles, such as amines and thiols, can react with the tyramide moiety under mild conditions.
Major Products Formed
The major products formed from these reactions include fluorescently labeled biomolecules, which are used for signal amplification in various assays .
Aplicaciones Científicas De Investigación
Cyanine 5 Tyramide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting specific chemical reactions and interactions.
Biology: Employed in IHC, ICC, and FISH for visualizing cellular and molecular structures.
Medicine: Utilized in diagnostic assays for detecting biomarkers and pathogens.
Industry: Applied in the development of biosensors and diagnostic kits .
Mecanismo De Acción
Cyanine 5 Tyramide exerts its effects through a mechanism known as tyramide signal amplification (TSA). In this process, HRP catalyzes the oxidation of this compound, leading to the formation of reactive intermediates. These intermediates covalently bind to nearby tyrosine residues on proteins, resulting in localized deposition of the fluorescent dye. This enhances the fluorescent signal, allowing for more sensitive detection of target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Cyanine 3 Tyramide: Another fluorescent dye used for signal amplification, but with different spectral properties.
Fluorescein Tyramide: A green fluorescent dye used in similar applications but with different excitation and emission wavelengths.
Uniqueness
Cyanine 5 Tyramide is unique due to its far-red fluorescence, which minimizes background autofluorescence and allows for multiplexing with other fluorescent dyes. Its high extinction coefficient and quantum yield make it particularly suitable for sensitive detection applications .
Propiedades
Fórmula molecular |
C41H49N3O8S2 |
|---|---|
Peso molecular |
776.0 g/mol |
Nombre IUPAC |
(2Z)-1-ethyl-2-[(2E,4E)-5-[1-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C41H49N3O8S2/c1-6-43-35-22-20-31(53(47,48)49)27-33(35)40(2,3)37(43)13-9-7-10-14-38-41(4,5)34-28-32(54(50,51)52)21-23-36(34)44(38)26-12-8-11-15-39(46)42-25-24-29-16-18-30(45)19-17-29/h7,9-10,13-14,16-23,27-28H,6,8,11-12,15,24-26H2,1-5H3,(H3-,42,45,46,47,48,49,50,51,52) |
Clave InChI |
NHSJCIBSNKLAMA-UHFFFAOYSA-N |
SMILES isomérico |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C |
SMILES canónico |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


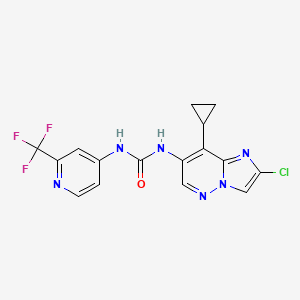
![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)

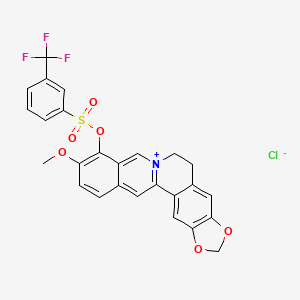
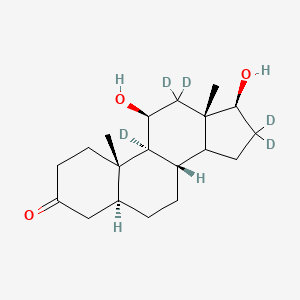
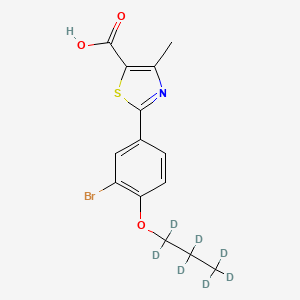
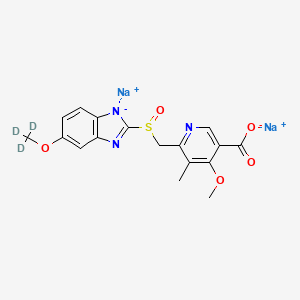
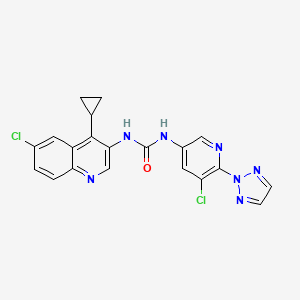
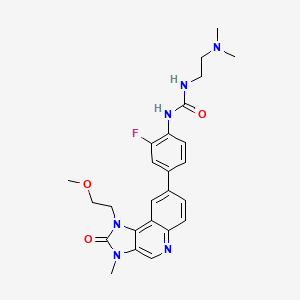

![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
